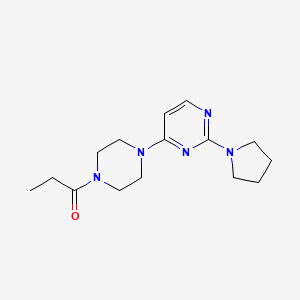

![molecular formula C17H20ClN3O3S B5598174 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)

4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of complex organic compounds like "4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide" involves detailed analysis of their synthesis, structure, reactivity, and properties. These compounds often play a critical role in the development of new pharmaceuticals, materials, and chemical processes.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as one-pot synthesis can offer efficient pathways to such compounds by minimizing the need for intermediate purifications, as illustrated in the research on the synthesis of related sulfamide compounds (Masui et al., 2004).

Molecular Structure Analysis

The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure. For example, the crystal structure and antifungal activity of a related compound were studied, revealing insights into its molecular geometry and potential interactions (Xue Si, 2009).

Chemical Reactions and Properties

The reactivity of a compound like "4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide" can be influenced by its functional groups and structural features. Studies on similar molecules have explored their potential in various chemical reactions and applications, such as the development of novel membranes for desalination (Padaki et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide is part of a broader class of compounds involving sulfonylamino and pyridinylmethyl groups, which are integral in the synthesis of various chemical compounds. For instance, compounds bearing sulfonamide fragments have been synthesized for their pro-apoptotic effects in cancer cells, indicating potential therapeutic applications in oncology. These compounds activate p38/ERK phosphorylation, significantly reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015). Additionally, the synthesis of poly[(4-aminophenyl)sulfonyl]butanediamide and its derivatives has been explored for applications in desalination processes, demonstrating the compound's relevance in environmental science and engineering (Padaki et al., 2013).

Biological and Pharmacological Activities

Sulfonylamido derivatives, such as those related to aminoglutethimide, have shown antifungal activities, presenting a new class of compounds for potential therapeutic use against fungal infections (Briganti et al., 1997). This underscores the potential of 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide and related compounds in developing new antifungal agents.

Chemical Nucleases and Metal Complexes

The formation of copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds structurally related to 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, has been explored for their use as chemical nucleases. These complexes demonstrate the ability to act as chemical nucleases in the presence of ascorbate/H₂O₂, suggesting applications in molecular biology for DNA manipulation and study (Macías et al., 2006).

Antagonistic Activities and Receptor Targeting

Research on antagonists of the human CCR5 receptor, which includes structurally similar compounds, indicates potential applications in anti-HIV-1 strategies. The synthesis and structure-activity relationship studies have led to the discovery of potent CCR5 antagonists, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Finke et al., 2001).

Propriétés

IUPAC Name |

4-(3-chloro-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3S/c1-25(23,24)21(16-8-4-6-14(18)12-16)11-5-9-17(22)20-13-15-7-2-3-10-19-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBWGVOZBMFDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCCC(=O)NCC1=CC=CC=N1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

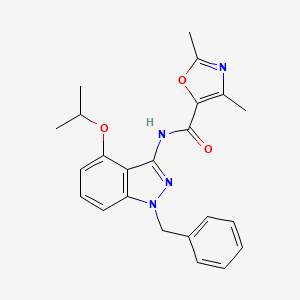

![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)

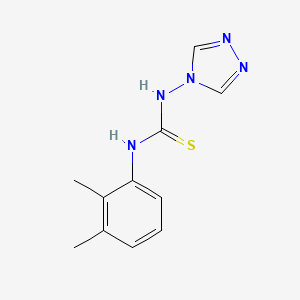

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)